2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate
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Overview
Description
2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom, creating a rigid and stable framework. The presence of tert-butyl and methyl groups further enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and methyl iodide.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines and thiols, under basic or neutral conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted spirocyclic compounds with various functional groups .
Scientific Research Applications
2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular processes
Comparison with Similar Compounds
Similar Compounds
2-Tert-Butyl 6-Methyl 2-Azaspiro[3.3]Heptane-2,6-Dicarboxylate: Similar structure but with a different spirocyclic core, leading to distinct chemical and biological properties.
Tert-Butyl 2,8-Diazaspiro[4.5]Decane-2-Carboxylate: Contains a diazaspiro core, offering different reactivity and applications.
Tert-Butyl 6-Amino-2-Azaspiro[4.5]Decane-2-Carboxylate: Features an amino group, providing unique chemical reactivity and potential biological activity.
Uniqueness
2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate stands out due to its specific spirocyclic structure, which imparts rigidity and stability.
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-O-tert-butyl 6-O-methyl 2-azaspiro[4.5]decane-2,6-dicarboxylate |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-10-9-16(11-17)8-6-5-7-12(16)13(18)20-4/h12H,5-11H2,1-4H3 |
InChI Key |
AYGNLFWZEHRYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2C(=O)OC |
Origin of Product |
United States |
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